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Genevant CL1 monohydrochloride

Cat. No.: B15137535
M. Wt: 624.5 g/mol
InChI Key: IDWIVMXUQMJKRB-OLRRDGIGSA-N
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Description

Classification and Significance within Ionizable Lipids for Nucleic Acid Delivery

Genevant CL1 (monohydrochloride) is classified as an ionizable lipid, a critical component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA). nih.gov Ionizable lipids are characterized by their pH-dependent charge. At an acidic pH, typically during the formulation process, they are positively charged, which facilitates the encapsulation of negatively charged nucleic acids. nih.gov Conversely, at physiological pH (around 7.4), they are nearly neutral, which is believed to contribute to reduced toxicity and longer circulation times in the body. nih.gov

The significance of ionizable lipids like Genevant CL1 lies in their ability to overcome one of the primary hurdles in nucleic acid-based therapies: the efficient delivery of the genetic material into the target cells. genevant.com Once the LNP is taken up by the cell into an endosome, the acidic environment of the endosome causes the ionizable lipid to become positively charged again. This charge is thought to facilitate the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect. nih.gov

The pKa of an ionizable lipid, the pH at which 50% of the lipid is protonated, is a crucial parameter that is believed to reflect the efficiency of these delivery systems. nih.gov Genevant CL1, also referred to as Lipid 10 in scientific literature, has a pKa of 6.3. medchemexpress.commedchemexpress.com Research suggests that an optimal pKa for immunogenicity may be slightly higher, between 6.6 and 6.9. nih.gov

Table 1: Physicochemical Properties of Selected Ionizable Lipids

Ionizable Lipid pKa Molar Mass (g/mol)
Genevant CL1 (Lipid 10) 6.3 588.00
DLin-MC3-DMA ~6.44 642.09
SM-102 ~6.68 669.13
ALC-0315 Not specified 780.35

This table is interactive. Click on the headers to sort the data.

Historical Context of Lipid Nanoparticle Development for RNA Therapeutics Research

The development of lipid nanoparticles for nucleic acid delivery has a rich history, evolving from earlier work on liposomes. Liposomes, which are spherical vesicles composed of a lipid bilayer, were first described in the 1960s and were recognized for their potential as drug delivery vehicles. genevant.com The journey towards using lipid-based systems for nucleic acid delivery began with the discovery that cationic (permanently positively charged) lipids could form complexes with negatively charged nucleic acids.

However, a significant breakthrough came in the mid-1990s with the development of ionizable amino lipids. nih.gov This innovation, which involved using lipids that are charged only at acidic pH, led to improved encapsulation efficiency and better in vivo activity and safety profiles. nih.gov This foundational work was crucial for the eventual success of LNP technology.

The field has seen continuous innovation, with scientists working to optimize the four key components of LNPs: the ionizable lipid, a PEG-lipid (to control particle size and circulation time), a helper lipid (like DSPC or DOPE), and cholesterol (for stability). nih.govnih.gov This optimization has been driven by the need to improve potency, reduce potential toxicity, and target specific tissues. genevant.com The approval of the first siRNA-LNP product, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis, marked a major milestone and validated the LNP platform for nucleic acid delivery. genevant.com This success, along with the rapid development of mRNA-based COVID-19 vaccines, has further solidified the importance of LNPs in modern medicine. dcchemicals.com

Role of Genevant CL1 (monohydrochloride) in Advancing Modern RNA Delivery Platforms

Genevant CL1 (monohydrochloride), also known as Lipid 10, has demonstrated significant potential in advancing modern RNA delivery platforms due to its versatility and enhanced performance in preclinical studies. nih.gov Research has shown that LNPs formulated with Genevant CL1 can effectively deliver both siRNA and mRNA. nih.gov

In a study comparing Genevant CL1 to the benchmark ionizable lipid DLin-MC3-DMA (used in Onpattro®), LNPs containing Genevant CL1 and encapsulating transthyretin siRNA showed significantly greater gene silencing in non-human primates. nih.gov Furthermore, in studies delivering firefly luciferase (fLuc) mRNA to the liver, Genevant CL1 demonstrated superior expression compared to other established ionizable lipids.

The versatility of Genevant CL1 extends to vaccine applications. In a rodent vaccine model using a hemagglutinin-encoding mRNA, LNPs formulated with Genevant CL1 elicited comparable or even better antibody titers than those formulated with SM-102 and ALC-0315, the ionizable lipids used in the FDA-approved mRNA COVID-19 vaccines. nih.gov

Table 2: Comparative Performance of Genevant CL1 (Lipid 10) in Preclinical Studies

Application Payload Comparator Lipids Key Finding Reference
Gene Silencing siRNA DLin-MC3-DMA Significantly greater gene silencing. nih.gov
mRNA Delivery mRNA SM-102, ALC-0315 Superior liver expression.
Vaccine mRNA SM-102, ALC-0315 Comparable or better antibody titers. nih.gov

This table is interactive. Click on the headers to sort the data.

These findings suggest that Genevant CL1 is a highly effective and versatile ionizable lipid, well-suited for a range of therapeutic and vaccine applications. nih.gov Its development represents a step forward in the ongoing effort to create more potent and well-tolerated nucleic acid delivery systems, further expanding the potential of RNA-based medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H74ClNO2 B15137535 Genevant CL1 monohydrochloride

Properties

Molecular Formula

C39H74ClNO2

Molecular Weight

624.5 g/mol

IUPAC Name

[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride

InChI

InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-;

InChI Key

IDWIVMXUQMJKRB-OLRRDGIGSA-N

Isomeric SMILES

CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl

Canonical SMILES

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl

Origin of Product

United States

Mechanistic Investigations of Genevant Cl1 Monohydrochloride in Lipid Nanoparticles

Ionic Interaction Dynamics in Genevant CL1 (monohydrochloride) LNP Formation and Nucleic Acid Encapsulation

The formation of lipid nanoparticles encapsulating nucleic acids is a process governed by intricate ionic interactions, where the ionizable lipid component is paramount. Genevant CL1 (monohydrochloride), with a reported pKa of 6.3, is specifically designed to facilitate this process. medchemexpress.comnih.govdcchemicals.com At an acidic pH, typically below its pKa, the tertiary amine group of Genevant CL1 becomes protonated, conferring a positive charge to the lipid. This positive charge is crucial for the initial complexation with the negatively charged phosphate (B84403) backbone of nucleic acids, such as messenger RNA (mRNA) or small interfering RNA (siRNA).

This electrostatic interaction drives the condensation of the nucleic acid and initiates the self-assembly of the LNP core. The other lipid components, including a PEGylated lipid, a helper phospholipid, and cholesterol, then arrange around this core. The precise ratio of these lipids is critical for the final characteristics of the LNP. For instance, a common formulation strategy involves a specific molar ratio of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to optimize particle size, stability, and encapsulation efficiency. researchgate.net The encapsulation efficiency of nucleic acids within LNPs formulated with Genevant CL1 (referred to as Lipid 10 in some studies) has been shown to be high, often exceeding 90%. upenn.edu

The table below summarizes the typical physicochemical properties of LNPs formulated with Genevant CL1, highlighting the successful encapsulation of nucleic acids.

PropertyValueReference
pKa 6.3 medchemexpress.comnih.gov
Encapsulation Efficiency (%) >90 upenn.edu
Mean Diameter (nm) ~55-80 upenn.educardiff.ac.uk

This table presents representative data for LNPs formulated with Genevant CL1 (monohydrochloride) and a nucleic acid payload.

Cellular Uptake Mechanisms of Genevant CL1 (monohydrochloride)-Containing Lipid Nanoparticles

Once administered, LNPs containing Genevant CL1 navigate the biological environment to reach target cells. At physiological pH (around 7.4), which is above the pKa of Genevant CL1, the lipid is largely deprotonated and thus carries a neutral or near-neutral charge. This is a key design feature that minimizes non-specific interactions with negatively charged cell membranes and serum proteins, contributing to the stability and longevity of the LNPs in circulation.

The primary mechanism for the cellular entry of these LNPs is endocytosis. nih.gov This process is often initiated by the adsorption of specific proteins from the biological milieu onto the LNP surface, forming a "protein corona." Apolipoprotein E (ApoE) is a key protein in this corona that mediates the uptake of LNPs, particularly in hepatocytes, by binding to low-density lipoprotein receptors (LDLR) on the cell surface. researchgate.net The efficiency of this uptake can be influenced by the LNP's surface properties, which are in turn determined by its lipid composition, including the presence of PEGylated lipids that can modulate protein binding. Studies have shown that the uptake of LNPs is a rapid process, with significant internalization observed within hours of exposure. nih.gov

Endosomal Escape Pathways Facilitated by Genevant CL1 (monohydrochloride) in Cellular Transfection

Following endocytosis, the LNP is enclosed within an endosome. For the encapsulated nucleic acid to exert its therapeutic effect, it must escape this vesicle and reach the cytoplasm. This endosomal escape is a critical and often rate-limiting step in the delivery process, and it is here that the pH-sensitive nature of Genevant CL1 plays its most crucial role.

As the endosome matures, its internal pH progressively drops to acidic levels (pH 5.5-6.5). This acidic environment is below the pKa of Genevant CL1, leading to the protonation of its tertiary amine headgroup. The resulting positive charge on Genevant CL1 facilitates its interaction with the negatively charged anionic lipids present in the endosomal membrane. This interaction is believed to trigger a structural rearrangement of the LNP and the endosomal membrane. nih.gov

One proposed mechanism is the formation of non-bilayer lipid structures, such as an inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and leads to the formation of pores or the fusion of the LNP with the endosomal membrane. This disruption allows the nucleic acid cargo to be released from the endosome into the cytoplasm. The ability of an ionizable lipid to promote this phase transition is a key determinant of its potency. The unique trialkyl hydrophobic domain structure of Genevant CL1 is hypothesized to enhance its fusogenicity, thereby improving endosomal escape and subsequent potency. nih.gov

Intracellular Release Kinetics of Nucleic Acid Cargo from Genevant CL1 (monohydrochloride)-Based Lipid Nanoparticles

The release of the nucleic acid cargo into the cytoplasm is the final step in the delivery process. This release is intimately linked to the endosomal escape mechanism. As the LNP interacts with the endosomal membrane and undergoes structural changes, the nucleic acid, which was initially complexed with the positively charged Genevant CL1, is liberated into the cytosol.

The kinetics of this release are crucial for the onset and duration of the therapeutic effect. Studies comparing different ionizable lipids have shown that the efficiency of endosomal release directly correlates with the ultimate biological activity, such as gene silencing or protein expression. For instance, LNPs formulated with Genevant CL1 (Lipid 10) have demonstrated superior in vivo activity in terms of both siRNA-mediated gene silencing and mRNA-driven protein expression when compared to benchmark lipids like DLin-MC3-DMA. nih.govdcchemicals.com This suggests that Genevant CL1 facilitates a more efficient release of the nucleic acid payload into the cytoplasm.

The table below presents a summary of in vivo gene silencing data for LNPs formulated with Genevant CL1 (Lipid 10) compared to DLin-MC3-DMA, illustrating its enhanced activity which is indicative of efficient intracellular release.

Ionizable LipidTarget GeneDose (mg/kg)Gene Silencing (%)Reference
Genevant CL1 (Lipid 10) TTR0.1~95 nih.gov
DLin-MC3-DMA TTR0.1~70 nih.gov

This table shows the percentage of target gene (Transthyretin - TTR) silencing in the liver of mice after a single intravenous dose of siRNA-LNP. Higher silencing indicates more efficient intracellular delivery and release of the siRNA.

Preclinical Efficacy and Biodistribution Studies of Genevant Cl1 Monohydrochloride Based Lipid Nanoparticles

In Vitro Transfection Efficiency and Reporter Gene Expression Studies with Genevant CL1 (monohydrochloride)-LNPs

The initial assessment of LNP efficacy typically involves in vitro studies using various cell types to determine the nanoparticles' ability to transfect cells and mediate the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).

Immortalized cell lines serve as a standard and reproducible model for the preliminary screening of LNP formulations. Studies have shown that mRNA-LNPs can be efficiently taken up by cultured immortalized cells, with transfection efficiencies ranging from 60% to 95% depending on the cell type and LNP composition. nih.gov For instance, in head-to-head comparisons, LNPs have demonstrated slightly higher or comparable levels of mRNA delivery and subsequent protein expression in cell lines like Human Embryonic Kidney 293 (HEK293T) and HeLa cells when compared to commercially available transfection reagents. nih.govnih.gov

Table 1: In Vitro Transfection Efficiency of LNPs in Immortalized Cell Lines This table is representative of typical findings in the field and may not exclusively represent Genevant CL1 data, for which specific in vitro immortalized cell line data is not publicly available.

Cell LineReporter GeneLNP Formulation ComponentObserved OutcomeReference
HEK293TLuciferaseGeneric Ionizable LipidSlightly higher translation levels compared to cationic polymer/lipid reagents. nih.gov
HeLaLuciferaseDMG-PEG vs. DSG-PEGDMG-PEG LNPs demonstrated higher mRNA transfection efficacy. nih.gov

The ability to transfect immune cells is critical for the development of vaccines and immunotherapies. nih.gov The evaluation of LNPs in primary immune cells, such as dendritic cells (DCs) and T cells, is a key step in preclinical development. nih.gov Research on various LNP formulations has shown that they can effectively deliver mRNA to immune cells, leading to antigen presentation and the activation of T cell responses. researchgate.net

For example, studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated that transfection with mRNA-LNPs can lead to a high level of activation, evidenced by the upregulation of co-stimulatory molecules like CD40 and CD86. researchgate.net However, in vitro transfection efficiency in some primary immune cells, like human monocyte-derived DCs, can sometimes be lower with LNPs compared to standard cationic lipid reagents, a phenomenon attributed to the LNPs' neutral surface charge at physiological pH. nih.gov Modifying LNP compositions, for instance by altering helper lipids, can significantly influence the potency of T cell proliferation, indicating that formulations can be tailored for specific immunological outcomes. researchgate.net

Table 2: LNP-Mediated mRNA Delivery and Activation in Immune Cells This table represents findings from studies on various LNP formulations to illustrate the assessment process in immune cells.

Immune Cell TypeLNP Component FocusKey FindingReference
Human Monocyte-Derived Dendritic CellsGeneric Ionizable LipidLower luciferase expression compared to commercial reagents in vitro. nih.gov
Bone Marrow-Derived Dendritic Cells (BMDCs)β-sitosterol and DOPE ContentHigh level of activation (CD40, CD86 upregulation) upon transfection. researchgate.net
Primary Human T Cells7 α-hydroxycholesterolReplacement of cholesterol with 7 α-hydroxycholesterol improved mRNA delivery. dcchemicals.com
Splenic B cells, Dendritic Cells, T cellsGold Nanoparticles (as model)Demonstrated significant uptake by B cells (~30%) and dendritic cells (~18%). nih.gov

In Vivo Gene Expression and Biodistribution Analysis of Genevant CL1 (monohydrochloride)-LNPs in Preclinical Animal Models

In vivo studies are essential to understand how LNPs behave in a complex biological system, including their distribution, clearance, and functional efficacy in target organs.

Following intravenous administration, LNPs typically exhibit a distribution pattern that is heavily influenced by their physicochemical properties and their interaction with plasma proteins, particularly Apolipoprotein E (ApoE). nih.gov This interaction facilitates uptake by hepatocytes in the liver through the low-density lipoprotein receptor (LDLR). nih.gov Consequently, the liver is a primary site of accumulation for many systemically administered LNPs. nih.govnih.gov

Studies have shown that LNPs can also be detected in other organs, such as the spleen, kidneys, and lungs. nih.govmdpi.com The route of administration also plays a significant role; for instance, after intramuscular injection, some LNPs can enter systemic circulation and subsequently accumulate in the liver and spleen. nih.gov Research on LNPs formulated with Genevant CL1 (Lipid 10) confirms this general pattern, with a predominant accumulation in the liver following systemic administration. dcchemicals.comnih.gov

Detailed pharmacokinetic and biodistribution studies provide quantitative data on how quickly LNPs accumulate in various organs and how long they remain. For LNPs containing Genevant CL1 (Lipid 10), research shows a rapid accumulation in the liver within the first hour after administration, which reflects efficient LNP uptake by the organ. dcchemicals.com

Following this initial peak, the levels of the lipid in the liver steadily decline over a period of two weeks, indicating that the lipid is biodegradable and cleared from the tissue. dcchemicals.com This clearance profile is a critical feature for a delivery vehicle. In comparative studies, Genevant CL1 demonstrated a similar clearance pattern to the benchmark lipid, DLin-MC3-DMA. dcchemicals.com High expression has also been noted in the spleen for some LNP formulations. dcchemicals.com

Table 3: Comparative In Vivo Biodistribution of Ionizable Lipids in Liver Data based on findings for Lipid 10 (Genevant CL1) and comparator lipids.

Ionizable LipidTarget OrganAccumulation and Clearance ProfileReference
Genevant CL1 (Lipid 10)LiverRapid accumulation within the first hour, with levels steadily declining over a 2-week period. dcchemicals.com
DLin-MC3-DMALiverSimilar clearance profile to Genevant CL1 (Lipid 10). dcchemicals.comnih.gov
ALC-0315Liver, SpleenHigh expression observed in both liver and spleen. dcchemicals.com

The ultimate measure of an LNP's in vivo efficacy is its ability to facilitate functional delivery of its nucleic acid payload, often quantified by measuring the expression of a reporter gene like firefly luciferase (fLuc) or by assessing the knockdown of a target protein.

In preclinical studies, LNPs formulated with Genevant CL1 (Lipid 10) have demonstrated superior performance. When encapsulating mRNA encoding for firefly luciferase, these LNPs afforded more than double the protein expression in the liver compared to LNPs made with other approved lipids. dcchemicals.com Similarly, when used to deliver siRNA targeting the transthyretin (TTR) gene in the liver, Genevant CL1-LNPs resulted in significantly greater gene silencing than the benchmark LNP formulation containing DLin-MC3-DMA. nih.gov These findings highlight the potency of Genevant CL1 as a key component for in vivo nucleic acid delivery, particularly to the liver. nih.gov

Table 4: In Vivo Reporter Gene Expression Mediated by LNP Formulations

Ionizable LipidNucleic Acid PayloadKey Efficacy ResultReference
Genevant CL1 (Lipid 10)Firefly Luciferase (fLuc) mRNAAfforded more than double the expression compared to other approved lipids. dcchemicals.com
Genevant CL1 (Lipid 10)Transthyretin (TTR) siRNAElicited significantly greater gene silencing than DLin-MC3-DMA LNPs. nih.gov
Generic Ionizable LipidCre Recombinase mRNAAchieved tdTomato expression in liver (hepatocytes) and spleen (immune cells) in reporter mice. mit.edu

Comparative Preclinical Efficacy of Genevant CL1 (monohydrochloride) with Benchmark Ionizable Lipids in Gene Delivery

Preclinical research has positioned Genevant CL1 (monohydrochloride) as a highly versatile and potent component for LNP-mediated gene delivery. Its performance has been rigorously evaluated against key benchmark ionizable lipids, including DLin-MC3-DMA, SM-102, and ALC-0315, across various therapeutic and prophylactic models.

In studies focused on therapeutic gene silencing, LNPs formulated with Genevant CL1 have demonstrated superior efficacy in downregulating target gene expression compared to LNPs containing the well-established lipid DLin-MC3-DMA. Specifically, when encapsulating small interfering RNA (siRNA) targeting transthyretin (TTR), a protein implicated in hereditary amyloidosis, Genevant CL1-LNPs elicited significantly greater gene silencing. nih.govoutbreak.inforesearchgate.net This enhanced potency suggests a more efficient delivery to and/or release within hepatocytes, the primary site of TTR production.

The versatility of Genevant CL1 extends to vaccine applications. In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular administration of LNPs containing Genevant CL1 elicited antibody titers that were comparable or superior to those induced by LNPs formulated with SM-102 and ALC-0315, the ionizable lipids utilized in the FDA-approved mRNA COVID-19 vaccines. nih.govoutbreak.info This indicates that Genevant CL1 is a robust platform for generating strong humoral immune responses, a critical factor for vaccine efficacy.

Furthermore, comparative studies on mRNA delivery have highlighted the superior performance of Genevant CL1 in achieving high levels of protein expression in the liver. nih.govoutbreak.info When compared to other ionizable lipids described in the literature, Genevant CL1-LNPs consistently led to higher expression of the delivered mRNA. nih.govoutbreak.info This efficiency in hepatic mRNA delivery is a key attribute for therapeutic applications that require the production of a specific protein in the liver.

Preclinical investigations have also shed light on the biodistribution of Genevant CL1-based LNPs. Following administration, these nanoparticles have been shown to rapidly accumulate in the liver. outbreak.info This tropism towards the liver is a common feature of many LNP systems and is advantageous for treating liver-related diseases. While high expression is observed in the liver, studies have also noted expression at the injection site, with levels comparable to those seen with SM-102 and ALC-0315, and greater than older generation lipids like DLinDMA, DLin-KC2-DMA, and DLin-MC3-DMA. outbreak.info Interestingly, while Genevant CL1 and ALC-0315 both show high liver expression, ALC-0315 has also been associated with high splenic expression. outbreak.info

The collective preclinical data underscores the potential of Genevant CL1 (monohydrochloride) as a next-generation ionizable lipid for a broad range of nucleic acid-based therapies. Its ability to outperform or match the efficacy of current gold-standard lipids in both gene silencing and vaccine contexts marks it as a significant advancement in the field of drug delivery.

Interactive Data Tables

Table 1: Comparative Gene Silencing of Transthyretin (TTR) siRNA in Rodents

Ionizable LipidTarget GeneRoute of AdministrationGene Silencing EfficacyReference
Genevant CL1 (Lipid 10) Transthyretin (TTR)IntravenousSignificantly greater than DLin-MC3-DMA nih.govoutbreak.inforesearchgate.net
DLin-MC3-DMA Transthyretin (TTR)IntravenousBenchmark nih.govoutbreak.inforesearchgate.net

Table 2: Comparative Antibody Titers in a Hemagglutinin (HA) Rodent Vaccine Model

Ionizable LipidVaccine ModelRoute of AdministrationAntibody Titer ResponseReference
Genevant CL1 (Lipid 10) Hemagglutinin (HA)IntramuscularComparable or better than SM-102 and ALC-0315 nih.govoutbreak.info
SM-102 Hemagglutinin (HA)IntramuscularBenchmark (SpikeVax) nih.govoutbreak.info
ALC-0315 Hemagglutinin (HA)IntramuscularBenchmark (Comirnaty) nih.govoutbreak.info

Table 3: Comparative mRNA Expression in Liver

Ionizable LipidReporter GeneRoute of AdministrationLiver Expression LevelReference
Genevant CL1 (Lipid 10) Firefly Luciferase (fLuc)IntramuscularHigh outbreak.info
ALC-0315 Firefly Luciferase (fLuc)IntramuscularHigh outbreak.info
SM-102 Firefly Luciferase (fLuc)IntramuscularLower than Genevant CL1 and ALC-0315 outbreak.info
DLin-MC3-DMA Firefly Luciferase (fLuc)IntramuscularLower than new generation lipids outbreak.info

Advanced Formulation and Engineering of Genevant Cl1 Monohydrochloride Comprising Lipid Nanoparticles

Optimization of Lipid Ratios and Overall LNP Composition for Genevant CL1 (monohydrochloride) Formulations

The therapeutic efficacy of a lipid nanoparticle is profoundly influenced by the specific molar ratio of its constituent lipids. A typical LNP formulation is a four-component system comprising an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. In the context of Genevant CL1-based LNPs, the optimization of these lipid ratios is a critical step in achieving the desired physicochemical properties, such as particle size, polydispersity index (PDI), and the efficiency of mRNA encapsulation.

While extensive datasets on the formulation optimization of Genevant CL1 are often proprietary, scientific literature indicates that a common molar ratio for a CL1-containing LNP formulation is approximately 43.5% ionizable lipid (Genevant CL1), 45% cholesterol, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and 1.5% PEGylated lipid. nih.gov The process of optimization involves systematically adjusting these ratios and observing the resultant effects on the LNP's characteristics. An illustrative example of how varying lipid ratios can impact LNP properties is presented in Table 1.

Table 1: Illustrative Impact of Lipid Molar Ratios on Genevant CL1 LNP Characteristics

Formulation IDGenevant CL1 (mol%)Cholesterol (mol%)DSPC (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-G1-A4048102~85<0.15>90
LNP-G1-B5038.5101.5~90<0.10>95
LNP-G1-C454582~80<0.20>90

Note: This table is a representative illustration based on general principles of LNP formulation and does not reflect actual experimental data for specific Genevant CL1 formulations.

Impact of Auxiliary Lipids (e.g., DSPC, Cholesterol, PEGylated Lipids) on Genevant CL1 (monohydrochloride) LNP Performance

The non-ionizable, or "helper," lipids within the LNP formulation are integral to its structural integrity and biological performance.

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): As a saturated phospholipid, DSPC provides structural stability to the LNP. google.com It has a high phase transition temperature, which contributes to the formation of a rigid and stable lipid bilayer, effectively encapsulating the nucleic acid cargo and preventing its premature release. nih.gov

PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are incorporated into the outer leaflet of the LNP. These lipids form a hydrophilic corona that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the nanoparticles. The molar percentage of the PEGylated lipid also plays a role in controlling the final particle size of the LNP. medchemexpress.com

Manufacturing Methodologies for Genevant CL1 (monohydrochloride)-Based Lipid Nanoparticles (e.g., Microfluidics)

The method of manufacturing is a critical process parameter that dictates the quality and reproducibility of LNP formulations. Microfluidics has become the gold standard for the scalable and controlled production of LNPs. nih.govscribd.com

In a typical microfluidic setup, an ethanolic solution containing Genevant CL1 and the auxiliary lipids is rapidly mixed with an acidic aqueous buffer (e.g., pH 4.0) containing the mRNA cargo. nih.gov The rapid mixing within the microchannels leads to a change in solvent polarity, triggering the self-assembly of the lipids into nanoparticles and the concomitant encapsulation of the mRNA. The low pH is crucial for the protonation of the tertiary amine in Genevant CL1 (pKa = 6.3), which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, driving high encapsulation efficiency. dcchemicals.com Following formation, the LNPs are typically subjected to a buffer exchange step, such as dialysis or tangential flow filtration, to remove the ethanol (B145695) and raise the pH to a physiological level.

Table 2: Representative Microfluidic Manufacturing Parameters for LNP Formulation

ParameterTypical Value/Condition
Lipid Phase Genevant CL1, DSPC, Cholesterol, PEG-Lipid in Ethanol
Aqueous Phase mRNA in Sodium Acetate Buffer (pH 4.0)
Flow Rate Ratio (Aqueous:Ethanol) 3:1
Total Flow Rate 12 mL/min
Post-processing Dialysis against Phosphate-Buffered Saline (pH 7.4)

Note: This table provides representative parameters. Actual parameters may vary depending on the specific microfluidic system and desired LNP characteristics.

Formulation Stability Research of Genevant CL1 (monohydrochloride)-LNPs under Various Non-Clinical Storage Conditions

The long-term stability of LNP formulations is a critical quality attribute that influences their shelf-life and clinical utility. Stability studies for Genevant CL1-based LNPs evaluate the maintenance of their physicochemical properties over time under different storage conditions.

Formulations incorporating Genevant CL1 have demonstrated good stability profiles. Studies have reported that these LNPs maintain their integrity when stored at -80°C or at 2-8°C for at least one month. For longer-term storage, lyophilization (freeze-drying) is a promising strategy. Research on similar mRNA-LNP formulations has shown that lyophilized products can be stable for up to six months at 4°C and 25°C, with no significant changes in particle size, PDI, or mRNA integrity. nih.gov

Table 3: Illustrative Stability Profile of a Genevant CL1-LNP Formulation

Storage ConditionTime PointParticle Size (nm)PDImRNA Integrity (%)
2-8°CInitial880.12>98
1 Month900.14>95
-80°CInitial880.12>98
6 Months890.13>97

Note: This table is an illustrative example based on typical LNP stability data and does not represent a specific dataset for a Genevant CL1 formulation.

Comparative Analysis of Genevant Cl1 Monohydrochloride with Other Ionizable Lipid Systems in Nucleic Acid Delivery Research

Structural Design Principles of Advanced Ionizable Lipids Relevant to Genevant CL1 (monohydrochloride)

The effectiveness of an ionizable lipid is intricately linked to its chemical structure, which typically consists of three main regions: a hydrophilic headgroup containing a tertiary amine, a central linker, and hydrophobic tails. biorxiv.org The design of these components is guided by several key principles aimed at optimizing the delivery process. nih.govnih.gov

A crucial parameter for ionizable lipids is the apparent pKa, which is the pH at which the lipid is 50% protonated. nih.govnih.gov An optimal pKa range of 6.0 to 7.0 is considered ideal for efficient nucleic acid delivery. nih.govamericanpharmaceuticalreview.com This pH sensitivity allows the LNP to remain neutral at physiological pH (~7.4), minimizing toxicity and unwanted interactions in the bloodstream, while becoming positively charged in the acidic environment of the endosome (pH 5.5-6.5). avantiresearch.comnih.govresearchgate.net This protonation is essential for interacting with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm. nih.govmdpi.com Genevant CL1 has a reported pKa of 6.3, placing it within this optimal range for endosomal escape. medchemexpress.com

The structure of the hydrophobic tails, including their length and degree of unsaturation, influences the self-assembly of the LNP and its ability to fuse with cellular membranes. biorxiv.org Genevant CL1 features unsaturated hydrocarbon tails, a common feature in advanced ionizable lipids that contributes to the fluidity of the LNP structure. dcchemicals.com

Furthermore, the linker region connecting the headgroup to the tails is an area of active innovation. The introduction of biodegradable linkers, such as ester groups, is a key strategy to enhance the safety profile of ionizable lipids by allowing for their rapid metabolism and clearance from the body. nih.govbiorxiv.org This biodegradability can help to reduce lipid accumulation and potential long-term toxicity. genevant.com The design of lipids like SM-102 and ALC-0315, used in COVID-19 vaccines, incorporates ester linkers, a feature shared by many next-generation ionizable lipids. sigmaaldrich.com

The modular design of ionizable lipids, where different headgroups, linkers, and tails can be systematically combined and screened, has accelerated the discovery of novel lipids with improved properties. americanpharmaceuticalreview.comacs.orgresearchgate.net This combinatorial approach allows for the fine-tuning of the lipid's structure-activity relationship to achieve desired characteristics such as enhanced potency and tissue-specific delivery. nih.govacs.org

Comparative Evaluation of In Vitro Transfection Potency Across Different Ionizable Lipids Including Genevant CL1 (monohydrochloride)

The in vitro transfection potency of an ionizable lipid is a primary indicator of its potential for successful nucleic acid delivery. This is typically assessed by measuring the expression of a reporter protein (e.g., luciferase) after cells in culture are treated with LNPs containing the corresponding mRNA. Studies comparing different ionizable lipids often reveal significant variations in their ability to facilitate gene expression in vitro.

For instance, a study comparing the clinically approved ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA found that while all were efficiently taken up by cells, SM-102-based LNPs were superior in inducing protein expression and antigen-specific T cell proliferation in vitro. nih.gov This highlights that cellular uptake does not always directly correlate with transfection efficiency, and the ability of the lipid to facilitate endosomal escape is a critical differentiating factor. nih.gov

In the context of T cell delivery, which is relevant for CAR-T therapies, specific ionizable lipids have shown superior performance. For example, the ionizable lipid C14-4, when formulated into LNPs, demonstrated improved mRNA delivery to primary human T cells compared to other formulations. dcchemicals.com The optimization of LNP components, including the choice of ionizable lipid, has been shown to increase luciferase expression by threefold in some cases. dcchemicals.com

The development of novel ionizable lipids often involves screening large libraries to identify candidates with high in vitro potency. For example, a novel ionizable lipid, ARV-T1, when formulated into LNPs, showed significantly increased mRNA delivery and protein expression in vitro compared to LNPs formulated with SM-102. researchgate.net Similarly, a study synthesizing a series of ionizable lipids with additional hydroxyl groups identified HTO12, which demonstrated comparable in vitro mRNA delivery efficiency to SM-102. oup.com

While specific head-to-head in vitro comparative data for Genevant CL1 against a wide range of other lipids is not extensively detailed in the provided search results, the general principle remains that in vitro screening is a crucial first step in identifying promising candidates for further in vivo evaluation. researchgate.net However, it is important to note that in vitro performance does not always predict in vivo outcomes, as the biological environment in a living organism is far more complex. nih.gov

Table 1: Illustrative In Vitro Transfection Potency of Various Ionizable Lipids

This table is a representative compilation based on findings from multiple studies and is intended for illustrative purposes. Direct comparison between studies may be limited by variations in cell types, mRNA cargo, and experimental conditions.

Ionizable Lipid Cell Type(s) Key Finding
SM-102 Immortalized and primary immune cells Superior in inducing protein expression and antigen-specific T cell proliferation compared to ALC-0315 and DLin-MC3-DMA. nih.gov
C14-4 Primary human T cells, Jurkat cells Improved mRNA delivery to T cells by up to twofold with optimized formulations. dcchemicals.com
ARV-T1 Not specified Significantly increased mRNA delivery and protein expression compared to SM-102. researchgate.net

| HTO12 | Not specified | Comparable mRNA delivery efficiency to SM-102. oup.com |

Comparative In Vivo Efficacy and Gene Expression Profiles of Genevant CL1 (monohydrochloride) Versus Analogous Lipids

The ultimate test of an ionizable lipid's utility is its performance in vivo. Comparative studies in animal models are essential to evaluate not only the level of gene expression but also the tissue-specific targeting capabilities of different LNP formulations.

Genevant CL1 has demonstrated impressive in vivo efficacy. In a study using firefly luciferase (fLuc) mRNA, LNPs formulated with Genevant CL1 afforded more than double the protein expression compared to LNPs with either ALC-0315 or SM-102. dcchemicals.com When administered intramuscularly, Genevant CL1 showed high expression at the injection site, comparable to ALC-0315 and SM-102, and all were superior to older generation lipids like DLin-MC3-DMA. dcchemicals.com Notably, Genevant CL1 and ALC-0315 also induced high expression in the liver, whereas SM-102's liver expression was less pronounced. dcchemicals.com

The choice of ionizable lipid can significantly influence the in vivo potency of LNPs. For example, in zebrafish embryos, LNPs containing ALC-0315 and SM-102 yielded almost identical and significantly higher protein expression levels than those with DLin-MC3-DMA. nih.gov In another study, newly designed paracyclophane-based ionizable lipids (PILs) demonstrated superior efficacy compared to DLin-MC3-DMA LNPs when administered intravenously. nih.gov

The development of biodegradable ionizable lipids has also led to significant improvements in in vivo performance. For instance, linker-degradable ionizable lipids (LDILs) such as 4A3-SCC-10 and 4A3-SCC-PH, when formulated into LNPs, improved mRNA delivery to the liver by 87-fold and 176-fold, respectively, compared to DLin-MC3-DMA. nih.govacs.org These results underscore the potential of rational lipid design to dramatically enhance in vivo gene expression.

Table 2: Comparative In Vivo Gene Expression of LNPs with Different Ionizable Lipids

This table summarizes findings from various in vivo studies. The route of administration, animal model, and reporter gene can influence the results, so comparisons should be made with these factors in mind.

Ionizable Lipid Animal Model Route of Administration Key Gene Expression Finding
Genevant CL1 Not specified Not specified Afforded more than double the protein expression compared to ALC-0315 and SM-102. dcchemicals.com
Genevant CL1 Not specified Intramuscular High expression at injection site and in the liver. dcchemicals.com
ALC-0315 & SM-102 Zebrafish embryos Not specified Significantly higher protein expression than DLin-MC3-DMA. nih.gov
4A3-SCC-PH tdTomato mice Intravenous Significantly improved mRNA delivery to the liver by 176-fold compared to DLin-MC3-DMA. nih.govacs.org

| PILs (optimized) | Not specified | Intravenous | Superior efficacy compared to DLin-MC3-DMA LNPs. nih.gov |

Comparative Biodistribution and Non-Clinical Pharmacokinetic Considerations of Genevant CL1 (monohydrochloride) Formulations

The biodistribution of LNPs, which describes how they spread throughout the body, is a critical factor influencing both their efficacy and safety. insidetx.com This distribution is largely determined by the physicochemical properties of the nanoparticle, including the specific ionizable lipid used in its formulation. nih.govnih.gov

Following intravenous administration, LNPs predominantly accumulate in the liver. nih.gov This is a common characteristic for many LNP formulations and is influenced by the interaction of the LNPs with proteins in the bloodstream, leading to uptake by liver cells. nih.gov Pharmacokinetic studies of Genevant CL1-based LNPs show a rapid accumulation in the liver within the first hour of dosing, which is indicative of LNP uptake. dcchemicals.com Subsequently, the levels of Genevant CL1 in the liver steadily decline over a two-week period, a clearance profile similar to that of DLin-MC3-DMA. dcchemicals.com

Comparative studies have shown that different ionizable lipids can lead to distinct pharmacokinetic and biodistribution profiles. nih.gov For instance, a study comparing SM-102, ALC-0315, and DLin-MC3-DMA revealed that the SM-102 LNP formulation provided superior protection to the mRNA in plasma, resulting in the highest bioavailability after subcutaneous injection. nih.gov In contrast, ALC-0315 LNPs led to prolonged lipid exposure but lower mRNA concentrations in the plasma. nih.gov The DLin-MC3-DMA lipid exhibited the longest terminal half-life. nih.gov

The route of administration also plays a significant role in biodistribution. mdpi.cominsidetx.comnih.gov Intramuscular injections, common for vaccines, lead to high localized expression, but some LNPs can still enter systemic circulation and accumulate in the liver and spleen. nih.gov With Genevant CL1, intramuscular administration resulted in high expression at the injection site and also significant expression in the liver. dcchemicals.com This is in contrast to SM-102, which showed less liver accumulation after intramuscular injection. dcchemicals.com High splenic expression was noted for ALC-0315, which correlated with higher levels of certain inflammatory markers. dcchemicals.com

The ability to rationally design ionizable lipids and LNP formulations opens the door to tailoring biodistribution for specific therapeutic applications, a concept known as "SORT" (Selective Organ Targeting). nih.gov By modifying the lipid components, it is possible to shift delivery away from the liver and towards other organs. genevant.comyoutube.com

Distinctive Advantages of Genevant CL1 (monohydrochloride) in Next-Generation Lipid Nanoparticle Design

Genevant CL1 (monohydrochloride) offers several distinct advantages that position it as a valuable component for the design of next-generation lipid nanoparticles.

High In Vivo Potency: The most significant advantage of Genevant CL1 is its demonstrated ability to achieve superior in vivo gene expression. Studies have shown that LNPs formulated with Genevant CL1 can produce more than double the protein expression compared to LNPs containing the clinically approved lipids ALC-0315 and SM-102. dcchemicals.com This high level of potency is crucial for therapeutic applications where robust protein production is required.

Favorable Pharmacokinetic Profile: Genevant CL1 exhibits a pharmacokinetic profile characterized by rapid initial liver uptake followed by a steady decline over two weeks, similar to the well-characterized lipid DLin-MC3-DMA. dcchemicals.com This suggests a predictable and manageable clearance pattern, which is an important consideration for clinical development.

Versatility in Administration Routes: Genevant CL1 has shown efficacy with different routes of administration. It provides strong local expression at the injection site when administered intramuscularly, a key feature for vaccine applications, while also demonstrating robust systemic expression in the liver. dcchemicals.com This versatility allows for its potential use in a broader range of therapeutic areas, from vaccines to liver-directed gene therapies.

Contribution to a Strong Immunological Response: In a vaccine context, LNPs formulated with Genevant CL1 were reported to elicit anti-HA IgG titers comparable to those of LNPs made with DLin-MC3-DMA and ALC-0315, and higher than those with SM-102. dcchemicals.com This indicates its potential to be a highly effective component of LNP-based vaccines.

The development of ionizable lipids like Genevant CL1 is a testament to the progress made in understanding the structure-activity relationships that govern LNP performance. nih.govacs.org By leveraging advanced design principles, including optimized pKa, biodegradable linkers, and unique tail structures, next-generation ionizable lipids are poised to deliver safer, more potent, and more precisely targeted nucleic acid therapeutics. americanpharmaceuticalreview.comsigmaaldrich.com The combination of high efficacy and a well-behaved pharmacokinetic profile makes Genevant CL1 a compelling choice for the continued development of innovative LNP-based medicines.

Preclinical Therapeutic and Vaccine Applications of Genevant Cl1 Monohydrochloride Based Lipid Nanoparticles

mRNA Vaccine Delivery Research Utilizing Genevant CL1 (monohydrochloride) in Preclinical Models

Genevant CL1 (monohydrochloride), an ionizable lipid with a pKa of 6.3, is a key component in the formulation of lipid nanoparticles for mRNA vaccine delivery. genevant.comquiverquant.com Preclinical research has highlighted its efficacy in generating robust immune responses. In a prime-boost hemagglutinin rodent vaccine model, LNPs formulated with Genevant CL1 (referred to as Lipid 10) elicited antibody titers that were comparable or superior to those induced by LNPs containing the SM-102 and ALC-0315 lipids, which are components of FDA-approved COVID-19 vaccines. technologynetworks.com This suggests that Genevant CL1 is a highly effective component for intramuscular vaccine applications. technologynetworks.com

Further preclinical data using an undisclosed lipid from Genevant, suggested to be similar to CL1, demonstrated robust neutralization titers for full-length and furin-mutated spike protein payloads in a COVID-19 vaccine candidate. globenewswire.com This vaccine candidate, developed by Providence Therapeutics, was granted authorization by Health Canada to proceed to human clinical trials. globenewswire.com Additionally, Chulalongkorn University, in collaboration with the University of Pennsylvania, is developing a COVID-19 vaccine using a Genevant LNP, which is likely to contain the CL1 lipid. globenewswire.com

Interactive Table: Preclinical mRNA Vaccine Studies with Genevant CL1 (Lipid 10)-LNP

Vaccine Model Payload Key Finding Reference
Hemagglutinin (Influenza)mRNAElicited comparable or better antibody titers than benchmark lipids (SM-102, ALC-0315). technologynetworks.com
COVID-19 (PTX-COVID19-B)mRNA (full-length and furin-mutated spike)Showed robust neutralization titers. globenewswire.com
COVID-19 (ChulaCov19)mRNA (native spike immunogen)Selected for clinical development. globenewswire.com

Gene Editing Modality Delivery (e.g., CRISPR-Cas9 mRNA) with Genevant CL1 (monohydrochloride)-LNPs in Preclinical Studies

The potential of CRISPR-Cas9 and other gene-editing technologies to treat genetic diseases is immense, but effective in vivo delivery of the gene-editing components remains a significant hurdle. Genevant's LNP platform, which includes lipids like Genevant CL1, is being explored for the delivery of gene-editing payloads. genevant.com The company has entered into collaborations to develop novel mRNA-LNP gene editing therapeutics. fiercebiotech.com

One such collaboration is with Editas Medicine, aiming to combine their CRISPR Cas12a genome editing systems with Genevant's proprietary LNP technology for in vivo gene editing medicines. fiercebiotech.com While specific preclinical data from this collaboration is not yet public, the partnership highlights the recognized potential of Genevant's LNP platform for delivering gene-editing machinery. fiercebiotech.com The versatility of lipids like Genevant CL1 in delivering various nucleic acid payloads suggests its suitability for this application. technologynetworks.com

Small Interfering RNA (siRNA) Delivery Investigations Employing Genevant CL1 (monohydrochloride) in Preclinical Models

Small interfering RNAs (siRNAs) have the potential to silence disease-causing genes, and LNPs are a clinically validated method for their delivery. Genevant's LNP technology is the delivery platform behind the first and only approved siRNA-LNP product, ONPATTRO®. lifescivoice.com This expertise extends to their newer proprietary lipids.

A significant preclinical study demonstrated the versatility of Genevant CL1 (Lipid 10) for systemic therapeutic applications, including siRNA delivery. technologynetworks.com In this study, LNPs formulated with Lipid 10 encapsulating siRNA targeting the transthyretin (TTR) gene were administered to rodents. The results showed significantly greater gene silencing compared to LNPs formulated with the benchmark lipid DLin-MC3-DMA, which is used in ONPATTRO®. technologynetworks.com This indicates that Genevant CL1 is a highly potent ionizable lipid for hepatic siRNA delivery. technologynetworks.com

Interactive Table: Preclinical siRNA Delivery with Genevant CL1 (Lipid 10)-LNP

Target Gene Payload Key Finding Reference
Transthyretin (TTR)siRNASignificantly greater gene silencing compared to benchmark lipid DLin-MC3-DMA. technologynetworks.com

Therapeutic Protein Production via mRNA Delivery in Preclinical Settings Using Genevant CL1 (monohydrochloride)-Based Formulations

The delivery of mRNA to instruct cells to produce therapeutic proteins is a promising therapeutic strategy for a wide range of diseases. The efficiency of the LNP delivery system is paramount for achieving therapeutic levels of protein expression. Preclinical research has shown that Genevant CL1 (Lipid 10) is highly effective for liver delivery of mRNA. technologynetworks.com

In a comparative study, Genevant CL1 demonstrated superior liver delivery of mRNA compared to other well-known ionizable lipids. technologynetworks.com This enhanced delivery translates to higher levels of protein production. Furthermore, the study showed that LNPs formulated with Lipid 10 were well-tolerated and could be successfully administered in repeat doses in non-human primates, a critical factor for therapeutic protein replacement strategies that may require chronic dosing. technologynetworks.com The rapid accumulation of these LNPs in the liver, followed by a steady decline, is a key characteristic of their in vivo behavior. quiverquant.com

Applications in Specific Preclinical Disease Models

The versatility of Genevant CL1-based LNPs makes them a promising platform for developing therapies for a variety of diseases.

Neuromuscular Disorders

Genevant Sciences has entered into a research collaboration with Sarepta Therapeutics to evaluate the use of Genevant's LNP technology for the delivery of gene-editing therapeutics for multiple neuromuscular targets. nih.govplos.org This collaboration aims to leverage the potential of a non-viral delivery approach for treating a broad range of neuromuscular diseases. nih.gov While the specific lipids used in this collaboration are not disclosed, it points to the application of Genevant's core LNP technology, of which Genevant CL1 is a key component, in this therapeutic area. genevant.comnih.gov

Atherosclerosis

Atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in arteries, is another area where Genevant's LNP technology is being applied. Repair Biotechnologies has partnered with Genevant Sciences to develop an mRNA-LNP therapy designed to reverse atherosclerosis. globenewswire.comgenevant.com This collaboration will utilize Genevant's proprietary LNP technology to deliver mRNA that enables cells to break down problematic cholesterol. globenewswire.com In a preclinical mouse model of atherosclerosis, this LNP-mRNA combination therapy demonstrated a significant reduction in aortic obstructions. globenewswire.com

Alpha-1 Antitrypsin Deficiency

Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder that can lead to lung and liver disease. Therapeutic strategies for AATD often involve correcting the faulty gene or replacing the deficient protein, with the liver being a primary target for intervention. nih.gov The demonstrated effectiveness of Genevant CL1 (Lipid 10) in mediating superior liver delivery of mRNA makes it a strong candidate for developing AATD therapies. technologynetworks.com While specific preclinical studies using Genevant CL1 for AATD have not been publicly detailed, patent applications from companies developing gene therapies have included "Lipid 10" in their compositions for treating genetic disorders. This suggests its potential utility in this field.

Methodological Frameworks for Genevant Cl1 Monohydrochloride Research

In Vitro Cell Culture Models for Genevant CL1 (monohydrochloride) LNP Characterization and Efficacy Assessment

In vitro cell culture models are fundamental for the initial screening and characterization of Genevant CL1-LNPs. These models provide a controlled environment to assess the efficiency of mRNA delivery and subsequent protein expression.

A variety of immortalized and immune cell lines are employed to understand the interactions between LNPs and different cell types. mdpi.com Commonly used cell lines include HEK293 (human embryonic kidney), HeLa (human cervical cancer), and THP-1 (human monocytic) cells. mdpi.com Additionally, cell lines like A549 (human lung carcinoma), HepG2 (human liver cancer), HEp-2 (human epidermoid carcinoma), Caco-2 (human colorectal adenocarcinoma), and Vero (monkey kidney) have been utilized in studies of LNP endocytosis. nih.gov The choice of cell line is critical as it can significantly influence the observed transfection efficiency. nih.gov For instance, a screen of 30 different cancer cell lines revealed a wide range of mRNA delivery efficacy, with HCT116 (human colon epithelial) and HuH-7 (human hepatocyte) cells showing high levels of protein expression. nih.gov

The process of LNP uptake by cells is a multi-step event initiated by the formation of a protein corona on the LNP surface upon contact with biological fluids. nih.gov This corona facilitates receptor-mediated endocytosis, leading to the internalization of the LNP. mdpi.comnih.gov The acidic environment of the endosome then protonates the ionizable lipid, such as Genevant CL1, which is crucial for the endosomal escape and release of the nucleic acid cargo into the cytoplasm. mdpi.comnih.gov

To enhance the translational relevance of in vitro studies, researchers have investigated factors that can influence LNP uptake and efficacy. For example, the addition of Apolipoprotein E (ApoE) has been shown to improve LNP transfection in various cell lines. researchgate.net Furthermore, studies have explored the impact of cell seeding density and the duration of transfection on protein expression levels. researchgate.net

Table 1: Cell Lines Used in LNP Research

Cell LineSpeciesTissue OriginCell Type
A549HumanLungCarcinoma
Caco-2HumanColonAdenocarcinoma
HeLaHumanCervixCarcinoma
HepG2HumanLiverHepatocellular Carcinoma
HEp-2HumanLarynxEpidermoid Carcinoma
VeroMonkeyKidneyEpithelial

This table summarizes various commercially available adherent cell lines that have been used in studies related to lipid nanoparticle endocytosis. nih.gov

Animal Models for Preclinical In Vivo Studies of Genevant CL1 (monohydrochloride) LNP Delivery

Preclinical in vivo studies in animal models are essential to evaluate the biodistribution, efficacy, and potential inflammatory responses of Genevant CL1-LNPs. Mice are the most commonly used animal model for these investigations. nih.govnih.gov

Intramuscular (IM) and intranasal administration routes have been explored to assess the systemic distribution and local effects of LNPs. nih.govnih.gov Following IM injection, it has been observed that LNPs can enter systemic circulation, leading to accumulation in organs such as the liver and spleen, particularly with smaller particle sizes. nih.gov Larger LNPs tend to remain more localized at the injection site. nih.gov

Studies have shown that LNPs, including those used in preclinical vaccine research, can induce an inflammatory response characterized by the infiltration of leukocytes, such as neutrophils, and the secretion of inflammatory cytokines and chemokines. nih.gov This inflammatory milieu is thought to contribute to the high potency of mRNA-LNP vaccines in eliciting robust immune responses. nih.gov However, some ionizable lipids have been associated with myofiber necrosis in a dose-dependent manner following intramuscular administration. nih.gov Behavioral assays, such as the incapacitance test, can be used to assess pain at the injection site. nih.gov

Advanced Imaging Techniques for Biodistribution Analysis of Genevant CL1 (monohydrochloride)-LNPs (e.g., Whole Body Imaging)

Advanced imaging techniques are critical for visualizing and quantifying the biodistribution of Genevant CL1-LNPs in vivo. These methods provide spatial and temporal information on where the LNPs and their cargo accumulate in the body.

Bioluminescence imaging (BLI) and fluorescence imaging are widely used optical imaging techniques. nih.govnih.gov BLI allows for the non-invasive study of ongoing biological processes by detecting light emitted from cells expressing a reporter gene, such as luciferase. nih.gov For LNP biodistribution studies, mRNA encoding luciferase is encapsulated within the LNPs. nih.gov Following administration, the expression of luciferase in different tissues can be imaged to determine the sites of successful mRNA delivery and protein translation. nih.gov Fluorescence imaging involves labeling the LNPs with a fluorescent dye, such as DiR, to track their distribution in live animals using systems like the IVIS Spectrum. nih.govnih.gov

Other advanced imaging modalities include:

Cryo-Transmission Electron Microscopy (Cryo-TEM): This high-resolution imaging technique allows for the direct visualization of LNP morphology and the distribution of the encapsulated payload, such as DNA or mRNA. nanoimagingservices.com It can reveal whether the nucleic acid is evenly distributed throughout the nanoparticle and can help identify features like lamellarity and the presence of empty particles. nanoimagingservices.com

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques involve radiolabeling the LNPs or their cargo to track their biodistribution with high sensitivity. nih.gov

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): These techniques provide detailed anatomical images and can be used to visualize the distribution of contrast agent-labeled LNPs. nih.govmdpi.com Micro-CT, in particular, offers high-resolution imaging of blood vessels and internal organs. mdpi.com

A comprehensive approach often involves a combination of these imaging techniques to gain a complete understanding of LNP biodistribution. labcorp.com

Molecular Biology Techniques for Gene Expression Quantification in Genevant CL1 (monohydrochloride) Studies

A variety of molecular biology techniques are employed to quantify the expression of genes delivered by Genevant CL1-LNPs. These methods are essential for assessing the functional efficacy of the delivery system.

The central dogma of molecular biology, where DNA is transcribed into mRNA and then translated into protein, provides the foundation for these analyses. youtube.com Key techniques for analyzing gene expression at the mRNA and protein levels include:

Quantitative Polymerase Chain Reaction (qPCR): Also known as real-time PCR, qPCR is a highly sensitive and specific method for amplifying and quantifying specific DNA or RNA sequences. numberanalytics.com In the context of LNP research, reverse transcription qPCR (RT-qPCR) is used to measure the levels of delivered mRNA in cells or tissues. quizlet.com

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. quizlet.com It is a standard method for confirming that the delivered mRNA has been successfully translated into its corresponding protein.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another protein-based technique used to quantify the amount of a specific protein in a sample. quizlet.com

RNA Sequencing (RNA-seq) and DNA Microarrays: These high-throughput methods allow for the simultaneous analysis of the expression of thousands of genes. numberanalytics.comquizlet.com They can provide a comprehensive view of the cellular response to LNP-mediated gene delivery.

Northern Blotting: An older technique used to detect specific RNA sequences in a sample. quizlet.comnih.gov

For a more holistic understanding, researchers often perform parallel analysis of both RNA and protein expression from the same sample. youtube.com

Biophysical Characterization of Genevant CL1 (monohydrochloride)-Based Lipid Nanoparticles

The biophysical properties of Genevant CL1-based LNPs are critical determinants of their stability, encapsulation efficiency, and in vivo performance. A suite of analytical techniques is used to characterize these properties.

Key biophysical parameters include:

Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter and size distribution (PDI) of LNPs. nih.govresearchgate.net Zeta potential measurements provide information about the surface charge of the nanoparticles, which is important for their stability and interaction with biological membranes. researchgate.net

Encapsulation Efficiency: This parameter quantifies the amount of nucleic acid that is successfully encapsulated within the LNPs. researchgate.net

Lamellarity and Morphology: Cryo-electron microscopy (cryo-EM) provides high-resolution images of the LNP structure, revealing details about their internal morphology, such as whether they are unilamellar or multilamellar. nih.govnanoimagingservices.com Small-angle X-ray scattering (SAXS) is another technique used to probe the internal structure of LNPs. nih.gov

Phase Behavior and Lipid Packing: Differential Scanning Calorimetry (DSC) and fluorescence spectroscopy are used to study the phase transitions and lipid packing within the LNP bilayer. nih.gov These properties can be influenced by the incorporation of different lipids and can affect the stability and release characteristics of the nanoparticles. nih.gov

Colloidal Stability: The stability of LNPs under various stress conditions, such as changes in pH, temperature, and ionic strength, is assessed to ensure their integrity during storage and in biological environments. nih.gov Techniques like DLS and flow imaging microscopy (FIM) can be used to monitor for aggregation. nih.gov

The composition of the LNP, including the molar ratios of the ionizable lipid, helper lipids (like DSPC), cholesterol, and PEG-lipid, significantly impacts these biophysical characteristics. nih.govnih.gov

Table 2: Techniques for Biophysical Characterization of LNPs

TechniqueParameter Measured
Dynamic Light Scattering (DLS)Particle Size, Polydispersity Index (PDI)
Zeta Potential MeasurementSurface Charge
Cryo-Electron Microscopy (Cryo-EM)Morphology, Lamellarity, Payload Distribution
Small-Angle X-ray Scattering (SAXS)Internal Structure
Differential Scanning Calorimetry (DSC)Phase Transitions, Lipid Packing
Fluorescence SpectroscopyLamellar Phase Properties, Lipid-Water Dynamics
Flow Imaging Microscopy (FIM)Aggregation
Ion-Exchange Chromatography (IEX)siRNA Content

This table outlines various techniques used to analyze the key biophysical properties of lipid nanoparticles. nih.govnanoimagingservices.comnih.govresearchgate.netnih.govnih.gov

Synthesis and Purification Methodologies for Genevant CL1 (monohydrochloride) and Related Ionizable Lipids

The synthesis and purification of Genevant CL1 and other ionizable lipids are crucial steps in the development of LNP-based therapeutics. High-throughput synthesis methods have been developed to rapidly create libraries of ionizable lipids for screening. nih.gov

One common synthetic route is the A3 coupling reaction, which involves the reaction of a secondary amine, an alkyne, and an aldehyde in the presence of a copper catalyst. nih.govresearchgate.net This method allows for the generation of a diverse range of ionizable lipids by varying the starting materials. nih.gov

Following synthesis, purification is necessary to remove unreacted starting materials and byproducts. Common purification techniques include:

Silica Gel Column Chromatography: This is a widely used method for separating compounds based on their polarity. nih.govresearchgate.net

Extraction: Liquid-liquid extraction is used to separate the desired lipid from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

Flash Chromatography with an Evaporative Light-Scattering Detector (ELSD): This is a rapid and efficient method for purifying lipids. pmrnamed.ca

Preparative or Semi-Preparative High-Performance Liquid Chromatography (HPLC): This technique is used to obtain high-purity final products. pmrnamed.ca

The purity of the synthesized lipids is typically assessed using techniques like Thin-Layer Chromatography (TLC). nih.gov Specialized equipment, such as a glovebox system, may be used to handle sensitive reagents and reactions in an inert atmosphere. pmrnamed.ca

Once the purified ionizable lipid is obtained, it is formulated into LNPs, typically by rapidly mixing a solution of the lipids in ethanol (B145695) with an aqueous solution of the nucleic acid at an acidic pH. nih.govtue.nl The resulting LNPs are then dialyzed to remove ethanol and raise the pH. tue.nl Microfluidic mixing techniques have been developed to produce LNPs with high reproducibility. nih.govubc.ca

Future Research Directions and Unaddressed Challenges for Genevant Cl1 Monohydrochloride in Nucleic Acid Delivery

Development of Next-Generation Genevant CL1 (monohydrochloride) Variants for Enhanced Delivery

The development of next-generation variants of Genevant CL1 (monohydrochloride), also known as Lipid 10, is a key area of future research aimed at further enhancing the potency and specificity of nucleic acid delivery. nih.gov The core strategy involves the rational design of new ionizable lipids with modified chemical structures to improve upon the performance of the parent compound.

One promising approach is the exploration of lipids with short, branched trialkyl hydrophobic domains. This structural motif is hypothesized to improve the fusogenicity of the LNP, facilitating endosomal escape and leading to more efficient delivery of the nucleic acid payload into the cytoplasm. A screening of a library of 16 novel ionizable lipids with such characteristics identified Lipid 10 as a top performer. nih.gov

Future research will likely focus on synthesizing and screening a wider array of trialkyl ionizable lipids to identify variants with even greater efficacy. This could involve modifying the length and branching of the alkyl chains, as well as altering the linker and headgroup of the lipid. The goal is to create a new generation of lipids that can deliver nucleic acids with higher potency and an improved safety profile.

A comparative study of Lipid 10 with other ionizable lipids has provided valuable insights into its performance. In preclinical models, LNPs formulated with Lipid 10 demonstrated superior in vivo gene silencing of transthyretin (TTR) siRNA compared to the benchmark lipid DLin-MC3-DMA. nih.gov Furthermore, when used for mRNA delivery to the liver, Lipid 10 showed greater efficacy than other established ionizable lipids. nih.gov

Table 1: Comparative Performance of Ionizable Lipids for In Vivo Delivery

Ionizable LipidApplicationKey Finding
Genevant CL1 (Lipid 10) TTR siRNA DeliverySignificantly greater gene silencing than DLin-MC3-DMA. nih.gov
Genevant CL1 (Lipid 10) mRNA Delivery to LiverSuperior performance compared to other literature ionizable lipids. nih.gov
DLin-MC3-DMA TTR siRNA DeliveryBenchmark lipid, showed lower gene silencing than Lipid 10. nih.gov

This table summarizes the comparative performance of Genevant CL1 (Lipid 10) against other ionizable lipids in preclinical studies.

The development of next-generation variants will build upon this knowledge, aiming to create lipids that not only excel in liver-targeted delivery but also show promise for other tissues and applications.

Strategies for Enhanced Extrahepatic Delivery of Genevant CL1 (monohydrochloride)-Lipid Nanoparticles

While Genevant CL1-based LNPs have shown significant promise for liver-directed therapies, a major hurdle in the broader application of LNP technology is their natural tendency to accumulate in the liver. progen.com Therefore, a critical area of future research is the development of strategies to enhance the delivery of these nanoparticles to extrahepatic tissues. Current research in this area can be broadly categorized into passive targeting, active targeting, and endogenous targeting. progen.com

Passive targeting strategies leverage the physicochemical properties of the LNPs to influence their biodistribution. progen.com For Genevant CL1-LNPs, this could involve optimizing the particle size, charge, and surface composition to favor accumulation in specific non-liver tissues. nih.gov For instance, it has been shown that nanoparticles of a particular size can take advantage of the enhanced permeability and retention (EPR) effect to accumulate in tumor tissues. progen.com Future studies could explore how modifications to the formulation of Genevant CL1-LNPs, such as altering the helper lipids or cholesterol content, could influence their passive targeting capabilities.

Active targeting involves the surface modification of LNPs with ligands that bind to specific receptors on target cells outside the liver. progen.comnih.gov This approach offers a more direct way to guide the nanoparticles to the desired tissue. For Genevant CL1-LNPs, this could involve conjugating antibodies, peptides, or other small molecules to the LNP surface. These ligands would be chosen for their high affinity to receptors expressed on target cells, such as those in the lungs, spleen, or central nervous system. genevant.comnih.gov

Endogenous targeting focuses on altering the intrinsic properties of the LNP to modulate its interaction with endogenous proteins, thereby influencing its biodistribution. progen.com The interaction of LNPs with plasma proteins, such as apolipoprotein E (ApoE), is a key determinant of their liver tropism. progen.com Research into modifying the lipid composition of Genevant CL1-LNPs to alter their protein corona and redirect them away from the liver is a promising avenue. For example, studies have shown that incorporating permanently negatively charged lipids can direct nanoparticles to the spleen. progen.com

Table 2: Strategies for Extrahepatic Delivery of Lipid Nanoparticles

Targeting StrategyMechanismPotential Application for Genevant CL1-LNPs
Passive Targeting Modifying physicochemical properties (size, charge) to exploit tissue characteristics. progen.comOptimizing LNP formulation to enhance accumulation in tumors via the EPR effect. progen.com
Active Targeting Surface functionalization with ligands for specific cell receptors. progen.comnih.govConjugating antibodies to target lung or spleen cells. genevant.comnih.gov
Endogenous Targeting Altering lipid composition to modulate protein corona formation and biodistribution. progen.comIncorporating charged lipids to shift delivery from the liver to the spleen. progen.com

This table outlines the main strategies being explored to enhance the extrahepatic delivery of lipid nanoparticles, with potential applications for formulations containing Genevant CL1 (monohydrochloride).

Overcoming the challenge of liver-centric accumulation is crucial for unlocking the full therapeutic potential of Genevant CL1-based LNPs in a wider range of diseases.

Advancements in Scalable Manufacturing Processes for Genevant CL1 (monohydrochloride)-Based Lipid Nanoparticles

The translation of Genevant CL1-based LNP therapies from the laboratory to the clinic necessitates the development of robust and scalable manufacturing processes. advancingrna.com While the principles of LNP formulation are well-established, ensuring consistent quality and large-scale production presents significant challenges. genevant.com

A key technology that has emerged for the scalable production of LNPs is microfluidics. nih.govupenn.edu Microfluidic devices allow for the precise and controlled mixing of the lipid components (including Genevant CL1) dissolved in an organic solvent with the aqueous solution containing the nucleic acid payload. nih.gov This rapid and controlled mixing process leads to the formation of LNPs with a uniform size distribution and high encapsulation efficiency, which are critical quality attributes for therapeutic applications. upenn.edu

Future advancements in this area will likely focus on the development of high-throughput microfluidic systems that can be operated in parallel to achieve commercial-scale production. nih.govupenn.edu One approach involves the creation of microfluidic chips with a large number of parallel mixing channels, allowing for a significant increase in production volume without compromising the quality of the LNPs. upenn.edu Researchers have demonstrated the feasibility of this approach by fabricating chips with up to 256 parallel mixing units. nih.gov

Another critical aspect of scalable manufacturing is the downstream processing of the LNP formulations. This includes the removal of the organic solvent and any unencapsulated nucleic acid. Tangential flow filtration (TFF) is a widely used method for the purification and concentration of LNPs. upenn.edu Future research will aim to optimize TFF processes for Genevant CL1-based LNPs to ensure high recovery and purity at a large scale.

Table 3: Key Considerations for Scalable Manufacturing of Genevant CL1-LNPs

Manufacturing StepTechnologyKey ChallengeFuture Direction
LNP Formulation MicrofluidicsThroughput limitation of single-channel devices.Development of parallelized microfluidic systems for high-throughput production. nih.govupenn.edu
Purification Tangential Flow Filtration (TFF)Ensuring efficient removal of impurities and high product recovery at large scale. upenn.eduOptimization of TFF parameters and integration into a continuous manufacturing process.
Process Control At-line/In-line MonitoringMaintaining consistent product quality across batches.Implementation of real-time monitoring of critical quality attributes like particle size. upenn.edu

This table highlights the key steps, technologies, challenges, and future directions in the scalable manufacturing of lipid nanoparticles containing Genevant CL1 (monohydrochloride).

Addressing these manufacturing challenges is essential for making Genevant CL1-based nucleic acid therapies widely available to patients.

Collaborative Research and Intellectual Property Landscape Surrounding Genevant Cl1 Monohydrochloride

Academic-Industry Partnerships in Nucleic Acid Delivery Research Involving Genevant CL1 (monohydrochloride)

The field of nucleic acid therapeutics, particularly the development of delivery vehicles like lipid nanoparticles (LNPs), is a prime example of successful synergy between academic and industrial research. nih.gov These partnerships are essential for accelerating the translation of basic scientific discoveries into clinical applications. nih.govnih.gov Genevant Sciences has actively participated in this collaborative ecosystem, leveraging its specialized expertise in LNP technology to forge partnerships that advance the therapeutic potential of nucleic acid-based medicines.

Genevant's collaborative strategy is evident through numerous peer-reviewed publications co-authored by its scientists and external researchers. genevant.com A prominent example of such a partnership is the collaboration between Genevant Sciences and Repair Biotechnologies, announced in September 2024. genevant.com This agreement aims to develop a novel mRNA-LNP therapy to combat atherosclerosis. genevant.com In this partnership, Genevant provides its proprietary LNP technology, which is crucial for delivering Repair's Cholesterol Degrading Platform (CDP) mRNA technology. genevant.com

Such collaborations underscore a strategic approach where specialized technology platforms are combined to address complex diseases. Genevant's role as a technology provider in these partnerships highlights the foundational importance of its LNP platform, which includes advanced components like its ionizable lipids.

Table 1: Example of Genevant's Industry Collaboration

Partner Company Technology Contribution Therapeutic Field Agreement Details

Patent Landscape and Innovation in Ionizable Lipid Technology Related to Genevant CL1 (monohydrochloride)

The intellectual property landscape for LNP technology is highly competitive, with innovation in ionizable lipids being a key area of focus. Genevant Sciences holds a robust and expansive patent portfolio covering its LNP platforms. genevant.com Ionizable lipids are a critical component of LNPs, as their ability to be positively charged at a low pH facilitates the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells. nih.gov

Innovation in this area has been driven by the need to improve upon earlier generations of lipids. Scientists at Genevant have a long history in the field, contributing to the technology behind the first siRNA-LNP product to gain regulatory approval, Alnylam's ONPATTRO®. genevant.com This lineage of innovation has led to the development of new lipids with improved characteristics.

Patent applications specifically name lipids like CL1, demonstrating their novelty and importance. For instance, patent application US20220001029A1 describes lipid nanoparticle formulations that explicitly include a cationic lipid of formula CL1. google.com This highlights the proprietary nature of the compound and its central role in Genevant's delivery systems. The ongoing development in this space focuses on creating lipids that are not only potent but also biodegradable, which can reduce lipid accumulation in the body. genevant.com

Table 2: Selected Patent Information Related to Genevant's LNP Technology

Patent/Application Number Title Relevance to Genevant CL1
US20220001029A1 Lipid nanoparticle formulations The invention provides specific lipid nanoparticles comprising a cationic lipid of formula CL1, intended for delivering nucleic acids. google.com

Contributions of Genevant CL1 (monohydrochloride) Research to the Broader Field of Nucleic Acid Therapeutics

The ultimate goal of nucleic acid therapeutics is the safe and effective delivery of payloads like siRNA and mRNA to target cells, a significant challenge in the field. nih.govnih.gov The development of novel ionizable lipids such as Genevant CL1 (also referred to as Lipid 10 in scientific literature) represents a significant contribution toward overcoming this hurdle. nih.govdcchemicals.com

Research has demonstrated that Genevant CL1 is a versatile and high-performing ionizable lipid. A key study published in Advanced Materials detailed the screening of a library of novel ionizable lipids, from which Lipid 10 (Genevant CL1) emerged as a top performer. nih.gov The findings indicate that LNPs formulated with Genevant CL1 are well-suited for a range of applications, from systemic therapeutics to intramuscular vaccines, and can effectively deliver different types of nucleic acid payloads. nih.gov

Detailed research findings highlight its advantages over established benchmark lipids used in other approved therapies.

Key Research Findings:

siRNA Delivery: When used to deliver siRNA targeting the transthyretin (TTR) gene, LNPs formulated with Lipid 10 (Genevant CL1) resulted in significantly greater gene silencing in the liver compared to those formulated with the benchmark lipid DLin-MC3-DMA (used in Onpattro). nih.gov

mRNA Delivery: The compound also showed superior performance in the delivery of mRNA to the liver when compared to other literature ionizable lipids. nih.gov

Vaccine Application: In a rodent vaccine model using a hemagglutinin (HA) antigen, LNPs with Lipid 10 elicited antibody titers that were comparable to or better than those achieved with LNPs containing SM-102 or ALC-0315, the ionizable lipids used in the SpikeVax and Comirnaty COVID-19 vaccines, respectively. nih.govdcchemicals.com

These findings establish Genevant CL1 as a next-generation ionizable lipid that enhances the potential of nucleic acid therapeutics by improving potency and versatility. The continuous innovation in lipid design is crucial for expanding the reach of genetic medicines to new therapeutic areas. genevant.com

Table 3: Comparative Research Findings of Genevant CL1 (Lipid 10)

Application Payload Metric Genevant CL1 (Lipid 10) Performance Benchmark Lipid Performance
Gene Silencing siRNA (transthyretin) Liver gene silencing Significantly greater than benchmark. nih.gov DLin-MC3-DMA nih.gov
Therapeutic Protein Production mRNA (firefly luciferase) Liver expression Superior to other literature lipids. nih.govdcchemicals.com SM-102, MC3 dcchemicals.com

Q & A

Basic Research Questions

Q. What is the structural and physicochemical profile of Genevant CL1 monohydrochloride, and how does it influence its role in mRNA-LNP formulation?

  • Methodological Answer : Genevant CL1 is an ionizable cationic lipid (lipid 10, pKa = 6.3) with a molecular formula of C₃₉H₇₃NO₂ and a molecular weight of 588.00 g/mol. Its ionizable nature enables pH-dependent charge modulation, critical for mRNA encapsulation in lipid nanoparticles (LNPs) at low pH and release in physiological conditions. Solubility in DMSO (100 mg/mL at 25°C) and storage recommendations (-20°C for powder, -80°C for solutions) are essential for maintaining stability during experimental workflows. The pKa value directly impacts endosomal escape efficiency, a key factor in mRNA delivery .

Q. How should researchers design experiments to assess the encapsulation efficiency of mRNA using Genevant CL1-based LNPs?

  • Methodological Answer :

Formulation : Optimize lipid ratios (e.g., Genevant CL1:DSPC:cholesterol:PEG-lipid) to balance mRNA encapsulation and colloidal stability.

Encapsulation Assays : Use ribogreen fluorescence assays to quantify unencapsulated mRNA. Compare results with dynamic light scattering (DLS) for particle size and polydispersity.

pH Sensitivity : Validate pH-responsive release profiles using in vitro buffer systems mimicking endosomal conditions (pH 4.5–6.5).

  • Reference experimental parameters from ionizable lipid characterization in mRNA-LNP studies .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound under varying pH conditions?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Monitor protonation states of amine groups at pH 5.0–7.4.
  • Mass Spectrometry (MS) : Confirm molecular stability under stress conditions (e.g., elevated temperature).
  • Titration Assays : Measure pKa shifts in multicomponent LNP formulations using fluorescence or potentiometric methods.
  • Document findings using standardized lab report frameworks, ensuring clarity in data presentation .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in Genevant CL1 synthesis for reproducible LNP production?

  • Methodological Answer :

Synthetic Control : Implement high-performance liquid chromatography (HPLC) to ensure >98% purity and monitor byproducts.

Lyophilization : Optimize cryoprotectant formulations (e.g., sucrose/trehalose) to prevent lipid aggregation during storage.

Quality Metrics : Establish acceptance criteria for critical parameters (e.g., particle size <150 nm, polydispersity index <0.2) across preclinical models.

  • Cross-reference stability data from ionizable lipids like Lipid 5 and 98N12-5 for benchmarking .

Q. How do researchers reconcile contradictory data on the in vivo toxicity profile of Genevant CL1-containing LNPs across different animal models?

  • Methodological Answer :

Comparative Studies : Conduct dose-escalation studies in rodents (e.g., mice, rats) and non-human primates to assess species-specific tolerability. Track biomarkers like ALT/AST for hepatotoxicity.

Lipid Ratio Optimization : Adjust Genevant CL1 content (e.g., 30–50 mol%) to balance efficacy and toxicity. For example, Lipid 5 demonstrated optimal safety in primates despite toxicity in rodents .

Mechanistic Analysis : Use transcriptomics/proteomics to identify pathways affected by lipid accumulation in organs (e.g., liver, spleen).

  • Reference pharmacokinetic protocols from analogous cationic lipid studies .

Q. What experimental approaches validate the long-term stability of Genevant CL1-based LNPs under accelerated storage conditions?

  • Methodological Answer :

Accelerated Stability Testing : Incubate LNPs at 4°C, 25°C, and 40°C for 1–3 months. Monitor particle aggregation via DLS and mRNA integrity via gel electrophoresis.

Freeze-Thaw Cycles : Assess resilience to temperature fluctuations by subjecting LNPs to 3–5 freeze-thaw cycles (-80°C to 25°C).

Sterility Testing : Perform endotoxin assays (LAL) and microbial contamination checks for formulations intended for in vivo use.

  • Align with storage guidelines provided for Genevant CL1 (e.g., -80°C for solutions) and report deviations systematically .

Data Analysis & Reporting

Q. How should researchers address discrepancies in mRNA delivery efficiency between in vitro and in vivo models using Genevant CL1?

  • Methodological Answer :

In Vitro-In Vivo Correlation (IVIVC) : Use cell lines (e.g., HEK293, dendritic cells) with endosomal pH profiles matching target tissues.

Biodistribution Studies : Quantify mRNA uptake in organs via qRT-PCR or bioimaging (e.g., fluorescently labeled LNPs).

Statistical Frameworks : Apply multivariate regression to isolate variables (e.g., lipid composition, administration route) affecting efficacy.

  • Cite methodologies from peer-reviewed LNP studies and adhere to data integrity standards .

Notes for Compliance

  • Excluded Topics : Commercial production, pricing, and consumer applications are omitted per guidelines.
  • Source Reliability : Data from PubChem, pharmacokinetic studies, and peer-reviewed lipid research are prioritized; excluded sources (e.g., benchchem.com ) are avoided.
  • Formatting : Questions are categorized by complexity, with methodological answers referencing experimental frameworks and empirical data from provided evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.